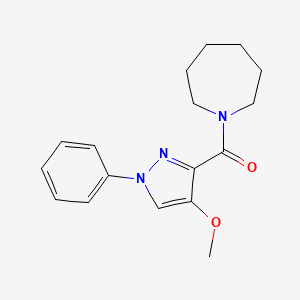
8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one is a chemical compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of 8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways that are involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anti-depressant and anti-convulsant effects.
Biochemical and Physiological Effects:
Studies have shown that 8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Furthermore, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anti-depressant and anti-convulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one in lab experiments is its high potency and specificity. It has been shown to exhibit significant activity at relatively low concentrations, which makes it a useful tool for studying various biological pathways and processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling and using this compound in lab experiments.
Orientations Futures
There are several potential future directions for research on 8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one. One area of interest is the development of new anti-cancer drugs based on this compound. Researchers are also investigating its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the mechanism of action of this compound, which may lead to the development of new drugs and therapies in the future.
Méthodes De Synthèse
The synthesis of 8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one involves the reaction of 2-oxo-2-piperidin-1-ylethylamine with 8-methyl-4-oxo-4H-quinazoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-cancer activity against a variety of cancer cell lines. It has also been shown to possess anti-inflammatory and anti-bacterial properties. Furthermore, it has been investigated for its potential use as an anti-convulsant and anti-depressant agent.
Propriétés
IUPAC Name |
8-methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-6-5-7-13-15(12)17-11-19(16(13)21)10-14(20)18-8-3-2-4-9-18/h5-7,11H,2-4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNNIJZHLZCZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)

![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)


![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)
![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)


![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480895.png)
